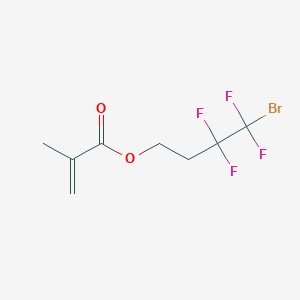
3'-Deoxy-3'-fluoro-5'-O-toluoylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine is a synthetic nucleoside analog that has garnered significant attention in the fields of biomedicine and pharmaceutical research. This compound is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine, including the deoxy and fluoro substitutions, as well as the toluoyl group, confer unique chemical and biological properties that make it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine typically involves multiple steps, starting from cytidine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Fluorination: The 3’-hydroxyl group is selectively fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Deoxygenation: The 3’-hydroxyl group is deoxygenated to form the 3’-deoxy derivative.
Toluoylation: The 5’-hydroxyl group is toluoylated using toluoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Hydrolysis: The toluoyl group can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine and toluoyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, though care must be taken to avoid over-oxidation.
Major Products:
Substitution Products: Various nucleoside analogs with different functional groups at the 3’ position.
Hydrolysis Products: The parent nucleoside, 3’-Deoxy-3’-fluorocytidine.
科学研究应用
3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine substitution at the 3’ position inhibits the action of nucleic acid polymerases, leading to termination of DNA or RNA synthesis. This makes it a potent inhibitor of viral replication and cancer cell proliferation. The toluoyl group enhances its cellular uptake and stability, further increasing its efficacy.
相似化合物的比较
3’-Deoxy-3’-fluorocytidine: Lacks the toluoyl group, making it less stable and less effective in cellular uptake.
5’-O-Toluoylcytidine: Lacks the fluorine substitution, resulting in different biological activity.
3’-Deoxycytidine: Lacks both the fluorine and toluoyl groups, leading to significantly different chemical and biological properties.
Uniqueness: 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine is unique due to the combination of the deoxy, fluoro, and toluoyl modifications. This combination enhances its stability, cellular uptake, and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H18FN3O5 |
|---|---|
分子量 |
363.34 g/mol |
IUPAC 名称 |
4-amino-1-[4-fluoro-3-hydroxy-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C17H18FN3O5/c1-8-4-2-3-5-9(8)12(22)14(24)15-11(18)13(23)16(26-15)21-7-6-10(19)20-17(21)25/h2-7,11,13-16,23-24H,1H3,(H2,19,20,25) |
InChI 键 |
CQIVRNFVVFVAGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C(C2C(C(C(O2)N3C=CC(=NC3=O)N)O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


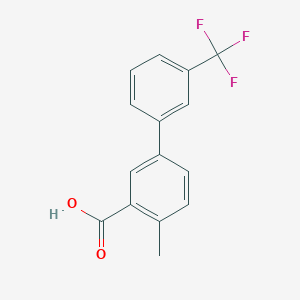
amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)


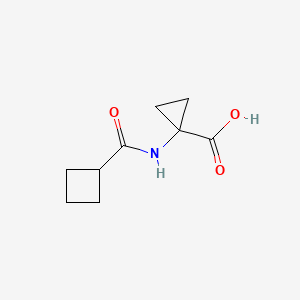

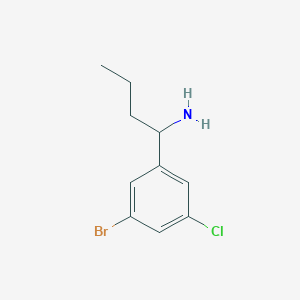
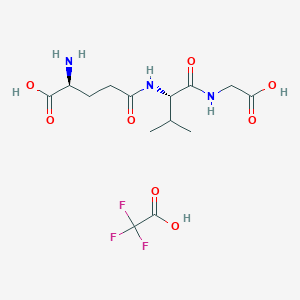
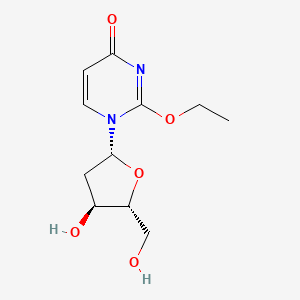



![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
